Methyl 3-Phenylpyrrolidine-2-carboxylate Hydrochloride
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Overview
Description
Methyl 3-Phenylpyrrolidine-2-carboxylate Hydrochloride: is a chemical compound with the molecular formula C12H16ClNO2. It is a hydrochloride salt form of methyl 3-phenylpyrrolidine-2-carboxylate, which is a derivative of pyrrolidine. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-Phenylpyrrolidine-2-carboxylate Hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylacetic acid with methylamine to form an intermediate, which is then cyclized to form the pyrrolidine ring. The final step involves the esterification of the carboxyl group and the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-Phenylpyrrolidine-2-carboxylate Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of phenylpyrrolidine-2-carboxylic acid.
Reduction: Formation of phenylpyrrolidine-2-methanol.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl 3-Phenylpyrrolidine-2-carboxylate Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-Phenylpyrrolidine-2-carboxylate Hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- Methyl 2-Phenylpyrrolidine-3-carboxylate Hydrochloride
- Methyl 3-Phenylpyrrolidine-2-carboxylate
- Phenylpyrrolidine-2-carboxylate derivatives
Uniqueness: Methyl 3-Phenylpyrrolidine-2-carboxylate Hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various research applications compared to its non-salt counterparts.
Properties
IUPAC Name |
methyl 3-phenylpyrrolidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)11-10(7-8-13-11)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RALXOHKYLQVTBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCN1)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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